molecular formula C15H10F4O3 B6384765 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% CAS No. 1262004-35-2

5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384765
CAS RN: 1262004-35-2
M. Wt: 314.23 g/mol
InChI Key: HPTAUQNMUAINIO-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol (95%) is a synthetic compound that is used in a variety of laboratory applications in the field of chemistry. It has a number of unique properties that have made it a valuable tool for research in areas such as synthesis, biochemistry, and pharmacology.

Scientific Research Applications

5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol (95%) has a wide range of scientific research applications. It has been used in the synthesis of organic molecules, in the study of enzyme-catalyzed reactions, and in the development of new drugs. It has also been used to study the properties of organic molecules, such as their solubility, stability, and reactivity.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol (95%) is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs. It is also thought to interfere with the activity of certain proteins, such as those involved in the transport of molecules across cell membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol (95%) are not completely understood. However, it has been shown to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs. It is also believed to interact with certain proteins, such as those involved in the transport of molecules across cell membranes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol (95%) in laboratory experiments include its low cost, high purity, and ease of synthesis. It is also a relatively safe compound, and has a low toxicity profile. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, and it can react with certain organic compounds, such as amines and alcohols.

Future Directions

The future directions for the use of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol (95%) are numerous. It could be used in the synthesis of more complex organic molecules, in the development of new drugs, and in the study of enzyme-catalyzed reactions. It could also be used in the study of the properties of organic molecules, such as their solubility, stability, and reactivity. Additionally, it could be used to study the effects of inhibitors on enzyme activity, and to develop inhibitors of specific enzymes.

Synthesis Methods

The synthesis of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol (95%) can be accomplished using a number of different methods. The most common approach is to use a Grignard reaction, which involves the reaction of an organometallic compound with an organic halide. The resulting product is then purified and isolated using a variety of techniques. Other synthesis methods such as microwave-assisted synthesis, solvent-free synthesis, and solid-phase synthesis have also been used.

properties

IUPAC Name

methyl 3-fluoro-4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-14(21)8-2-3-12(13(16)6-8)9-4-10(15(17,18)19)7-11(20)5-9/h2-7,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTAUQNMUAINIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686712
Record name Methyl 2-fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262004-35-2
Record name Methyl 2-fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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